molecular formula C12H12N2O3 B1629911 Ethyl 5-methyl-3-pyridin-4-ylisoxazole-4-carboxylate CAS No. 479077-33-3

Ethyl 5-methyl-3-pyridin-4-ylisoxazole-4-carboxylate

Cat. No. B1629911
Key on ui cas rn: 479077-33-3
M. Wt: 232.23 g/mol
InChI Key: GSXGLVIRHMAEKV-UHFFFAOYSA-N
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Patent
US07943619B2

Procedure details

To a solution of 5-methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid ethyl ester (7.1 g, 17.3 mmol) in THF (350 mL) was added at 5° C. lithium aluminum hydride (635 mg, 16.7 mmol). After stirring for 2 h at this temperature further lithium aluminum hydride (318 mg, 8.4 mmol) was added and stirred for 1 h at 5° C. Water (1.9 mL) was added carefully followed by aqueous sodium hydroxide (15%, 1.9 mL) and water (0.54 mL). The resulting suspension was stirred for 15 min at ambient temperature and filtered over Hyflo®. Concentration and purification by chromatography (SiO2, heptane:ethyl acetate=50:50 to 0:100) afforded the title compound (2.15 g, 65%) as a light yellow solid. MS: m/e=191.2 [M+H]+.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
635 mg
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
318 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Quantity
1.9 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.54 mL
Type
reactant
Reaction Step Five
Yield
65%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([C:12]2[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=2)=[N:8][O:9][C:10]=1[CH3:11])=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>C1COCC1>[CH3:11][C:10]1[O:9][N:8]=[C:7]([C:12]2[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=2)[C:6]=1[CH2:4][OH:3] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NOC1C)C1=CC=NC=C1
Name
Quantity
635 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
318 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
1.9 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
1.9 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0.54 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h at 5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred for 15 min at ambient temperature
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered over Hyflo®
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and purification by chromatography (SiO2, heptane:ethyl acetate=50:50 to 0:100)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C(=NO1)C1=CC=NC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.15 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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